molecular formula C16H22INO.C4H4O4 B062488 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 159559-71-4

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B062488
M. Wt: 371.26 g/mol
InChI Key: RTMIJLQPWFKAFE-UHFFFAOYSA-N
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Description

This compound, also known as CHEBI:91477, is a type of tetralin . It has a molecular formula of C16H22INO . The structure of this compound includes a tetrahydronaphthalen-2-ol group, which is substituted by a 3-iodoprop-2-enyl(propyl)amino group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C16H22INO/c1- 2- 9- 18 (10- 3- 8- 17) 15- 6- 4- 13- 5- 7- 16 (19) 12- 14 (13) 11- 15/h3,5,7- 8,12,15,19H,2,4,6,9- 11H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), iodine (I), and nitrogen (N) atoms. The SMILES representation of the compound is CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 371.257, and a monoisotopic mass of 371.07461 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

properties

IUPAC Name

7-[3-iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMIJLQPWFKAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861391
Record name 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

CAS RN

159559-71-4
Record name 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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